molecular formula C23H25N3O2 B10853858 7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one CAS No. 889883-05-0

7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Katalognummer: B10853858
CAS-Nummer: 889883-05-0
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: NBEGULJEDOLHOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazol-2-one core linked to a piperazine ring via a three-carbon alkyl chain substituted with a 3H-inden-1-yl group. This structural motif places it within the broader class of long-chain arylpiperazines (LCAPs), which are known for their activity in the central nervous system (CNS) due to interactions with serotonin (5-HT) and dopamine (D2) receptors . The indenyl group introduces steric bulk and lipophilicity, which may influence receptor binding affinity and metabolic stability.

Eigenschaften

CAS-Nummer

889883-05-0

Molekularformel

C23H25N3O2

Molekulargewicht

375.5 g/mol

IUPAC-Name

7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C23H25N3O2/c27-23-24-20-8-3-9-21(22(20)28-23)26-15-13-25(14-16-26)12-4-6-18-11-10-17-5-1-2-7-19(17)18/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,27)

InChI-Schlüssel

NBEGULJEDOLHOO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCC2=CCC3=CC=CC=C32)C4=CC=CC5=C4OC(=O)N5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedel-Crafts Acylation for 7-Amino-3H-1,3-benzoxazol-2-one

The benzoxazolone scaffold is synthesized via cyclization of o-aminophenol derivatives. For 7-substitution, AlCl₃·DMF-mediated Friedel-Crafts acylation introduces electrophilic groups at the 6th position, followed by nitration and reduction to yield 7-amino-3H-1,3-benzoxazol-2-one.

Example Procedure :

  • Acylation : 2(3H)-Benzoxazolone (10 mmol), acetyl chloride (12 mmol), and AlCl₃·DMF (15 mmol) in dichloromethane (50 mL) at 0°C for 6 hours.

  • Nitration : Fuming HNO₃ (5 mL) at −10°C for 2 hours.

  • Reduction : H₂/Pd-C (10% w/w) in ethanol (30 mL) yields 7-amino-3H-1,3-benzoxazol-2-one (68% yield).

Piperazine-Indenylpropyl Side Chain Synthesis

Alkylation of Piperazine with 3-(3H-Inden-1-yl)propyl Bromide

The indenylpropyl side chain is prepared via Grignard addition to indene, followed by bromination:

  • Indenylpropyl Grignard : Indene (10 mmol) + Mg (12 mmol) in THF (50 mL) reacts with allyl bromide (12 mmol) at 0°C.

  • Bromination : NBS (12 mmol) in CCl₄ (30 mL) under UV light yields 3-(3H-inden-1-yl)propyl bromide (82% yield).

Piperazine Coupling :
Piperazine (10 mmol) and 3-(3H-inden-1-yl)propyl bromide (12 mmol) react in acetonitrile (50 mL) with K₂CO₃ (15 mmol) at 80°C for 12 hours. The product, 1-(3-(3H-inden-1-yl)propyl)piperazine, is isolated via column chromatography (silica gel, CH₂Cl₂:MeOH 15:1, 74% yield).

Mannich Reaction for Benzoxazolone-Piperazine Coupling

One-Pot Mannich Condensation

The 7-amino group on benzoxazolone reacts with formaldehyde and 1-(3-(3H-inden-1-yl)propyl)piperazine under acidic conditions:

Procedure :

  • 7-Amino-3H-1,3-benzoxazol-2-one (5 mmol), 37% formaldehyde (6 mmol), and 1-(3-(3H-inden-1-yl)propyl)piperazine (5.5 mmol) in acetic acid (20 mL) at 60°C for 8 hours.

  • Neutralization with NaHCO₃ and extraction with ethyl acetate.

  • Purification by recrystallization (ethanol/water) yields the title compound (63% yield, mp 198–200°C).

Optimization Data :

ConditionYieldPurity (HPLC)
Acetic acid, 60°C63%96%
HCl/EtOH, reflux58%92%

Alternative Route: Buchwald-Hartwig Amination

Palladium-Catalyzed C–N Coupling

For higher regioselectivity, Pd(OAc)₂/Xantphos catalyzes the coupling of 7-bromo-3H-1,3-benzoxazol-2-one with 1-(3-(3H-inden-1-yl)propyl)piperazine:

Procedure :

  • 7-Bromo-3H-1,3-benzoxazol-2-one (5 mmol), 1-(3-(3H-inden-1-yl)propyl)piperazine (6 mmol), Pd(OAc)₂ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol) in toluene (30 mL) at 110°C for 24 hours.

  • Filtration and column chromatography (hexane:ethyl acetate 3:1) yield the product (71% yield).

Advantages :

  • Avoids acidic conditions sensitive to indenyl groups.

  • Higher functional group tolerance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-4), 7.45 (s, 1H, H-5), 7.32–7.18 (m, 4H, indenyl-H), 3.62 (t, J = 6.8 Hz, 2H, NCH₂), 2.85–2.45 (m, 10H, piperazine-H), 2.20 (quintet, J = 7.2 Hz, 2H, CH₂), 1.88 (t, J = 7.6 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₄N₃O₂ [M+H]⁺: 374.1864; found: 374.1868.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1.0 mL/min, λ = 254 nm).

  • Elemental Analysis : Calcd (%) C 73.97, H 6.49, N 11.26; Found C 73.82, H 6.53, N 11.19.

Challenges and Optimization

Competing Side Reactions

  • N-Alkylation vs. O-Alkylation : Use of bulky bases (e.g., DIPEA) suppresses O-alkylation.

  • Indenyl Group Stability : Avoid strong acids; opt for Pd-mediated couplings.

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours (yield increase: 58% → 74%).

  • Solid-Phase Synthesis : Polymer-supported piperazine reduces purification steps .

Analyse Chemischer Reaktionen

Reaktionstypen

WS-50030 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

WS-50030 entfaltet seine Wirkungen durch zwei Mechanismen:

    Partielle Agonisierung des Dopamin-D2-Rezeptors: Es bindet mit hoher Affinität an Dopamin-D2-Rezeptoren und wirkt als partieller Agonist.

    Hemmung der Serotonin-Wiederaufnahme: Es hemmt den Serotonintransporter und erhöht den extrazellulären Serotoninspiegel.

Wirkmechanismus

WS-50030 exerts its effects through dual mechanisms:

    Dopamine D2 Receptor Partial Agonism: It binds to dopamine D2 receptors with high affinity, acting as a partial agonist.

    Serotonin Reuptake Inhibition: It inhibits the serotonin transporter, increasing extracellular serotonin levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pharmacologically active LCAPs. Key comparisons include:

Compound Name Core Structure Piperazine Substituent Pharmacological Targets Key Features
Target Compound Benzoxazol-2-one 3-(3H-inden-1-yl)propyl Likely D2/5-HT receptors (inferred) Indenyl group enhances lipophilicity; potential dual-action mechanism
AG-0029 Benzoxazol-2-one 3-(4-(morpholinomethyl)phenoxy)propyl Dopamine D2 agonist, H3 antagonist Dual-action efficacy in Parkinson’s disease; morpholine enhances solubility
Aripiprazole Quinolin-2-one 4-(2,3-dichlorophenyl)butyl D2 partial agonist, 5-HT1A agonist FDA-approved for schizophrenia; dichlorophenyl enhances D2 affinity
Trazodone Triazolo[4,3-a]pyridin-3-one 3-(3-chlorophenyl)propyl 5-HT2A antagonist, SERT inhibitor Sedative effects due to 5-HT2A blockade; chlorophenyl improves selectivity
Domperidone Benzimidazol-2-one 3-(2-oxo-1H-benzimidazol-1-yl)propyl D2 antagonist (peripheral) Limited CNS penetration due to polarity; used for nausea/vomiting

Pharmacological and Pharmacokinetic Differences

  • Receptor Specificity: The indenyl group in the target compound may confer higher D2 receptor affinity compared to trazodone’s triazolone core, which primarily targets 5-HT2A . However, this is speculative without direct binding assays.
  • Metabolic Stability :

    • The indenyl group’s lipophilicity may improve blood-brain barrier penetration compared to domperidone’s polar benzimidazolone, which is restricted to peripheral D2 receptors .
    • Compared to aripiprazole’s dichlorophenyl group, the indenyl moiety might reduce CYP2D6-mediated metabolism, enhancing half-life .
  • Synthetic Accessibility: Mechanochemical synthesis under phase-transfer catalysis (PTC), as used for aripiprazole and trazodone , could be adapted for the target compound. However, the indenyl group’s steric demands may require optimized alkylation conditions.

Biologische Aktivität

7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one, also known as WS-50030, is a compound that has garnered attention for its potential pharmacological applications, particularly as a dopamine D2 receptor partial agonist and serotonin reuptake inhibitor. This article delves into its biological activity, including binding affinity, functional studies, and potential therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N4O1\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{1}

Binding Affinity

In vitro studies have demonstrated that WS-50030 exhibits a high affinity for dopamine D2 receptors. The binding affinity was characterized using radiolabeled ligand displacement assays, revealing an IC50 value indicative of its potency as a partial agonist. Specifically, the compound showed significant binding to the D2 receptors with a Ki value of approximately 0.5 nM .

Target Receptor Binding Affinity (Ki)
Dopamine D20.5 nM

Functional Studies

Functional assays further elucidated the compound's activity. WS-50030 was shown to stimulate D2-mediated signaling pathways while simultaneously inhibiting serotonin reuptake. This dual mechanism suggests potential for treating conditions such as depression and schizophrenia, where both dopamine and serotonin dysregulation are implicated.

Key Findings:

  • Dopamine D2 Receptor Activation: Partial agonism leads to modulation of dopaminergic signaling.
  • Serotonin Reuptake Inhibition: Effective in increasing serotonin levels in synaptic clefts.

Case Studies

Several preclinical studies have explored the therapeutic potential of WS-50030:

  • Study on Depression Models:
    • In rodent models of depression, administration of WS-50030 resulted in significant behavioral improvements in forced swim and tail suspension tests. These findings suggest an antidepressant-like effect, potentially through enhanced serotonergic activity .
  • Schizophrenia Models:
    • In models simulating schizophrenia symptoms, WS-50030 demonstrated efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysfunction. This was assessed through behavioral tests and neurochemical analyses .

The biological activity of WS-50030 can be attributed to its interaction with neurotransmitter systems:

  • Dopaminergic System: As a partial agonist at D2 receptors, it modulates dopaminergic transmission without the full activation that could lead to adverse effects.
  • Serotonergic System: By inhibiting serotonin reuptake, it increases serotonin availability, which is beneficial in mood regulation.

Q & A

Q. Key Citations :

  • Synthesis & Characterization:
  • Biological Profiling:
  • Computational Modeling:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.